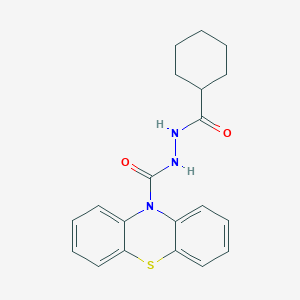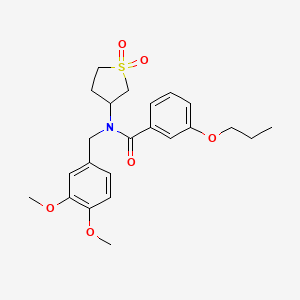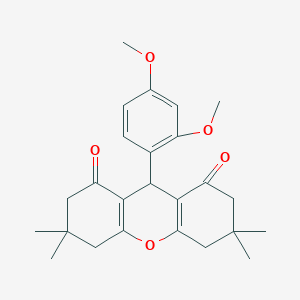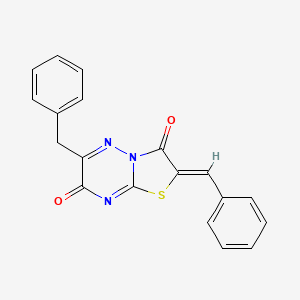
(4E)-4-(3-chloro-4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[(3-Chloro-4-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one is a synthetic organic compound characterized by its unique structure, which includes a chlorinated aromatic ring and an oxazolone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-Chloro-4-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 3-methyl-4,5-dihydro-1,2-oxazol-5-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
(4E)-4-[(3-Chloro-4-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazolone ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions include various substituted oxazolones and reduced derivatives, which can be further functionalized for specific applications.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which (4E)-4-[(3-Chloro-4-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, disrupting normal biological processes.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Oxazolones: Other oxazolone derivatives share the oxazolone ring but vary in their substituents.
Uniqueness
(4E)-4-[(3-Chloro-4-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one is unique due to its specific combination of a chlorinated aromatic ring and an oxazolone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
属性
分子式 |
C12H10ClNO3 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC 名称 |
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H10ClNO3/c1-7-9(12(15)17-14-7)5-8-3-4-11(16-2)10(13)6-8/h3-6H,1-2H3/b9-5+ |
InChI 键 |
GEUKDZKFWALSLT-WEVVVXLNSA-N |
手性 SMILES |
CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OC)Cl |
规范 SMILES |
CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OC)Cl |
溶解度 |
23.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11603231.png)
![Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11603234.png)
![2-(ethylsulfanyl)-3-(3-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11603235.png)

![4-ethyl-1-(pentylsulfanyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11603245.png)


![(7Z)-3-(4-chlorophenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603266.png)

![4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide](/img/structure/B11603275.png)

![methyl 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11603316.png)
![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603320.png)
![1,3-dimethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11603327.png)
